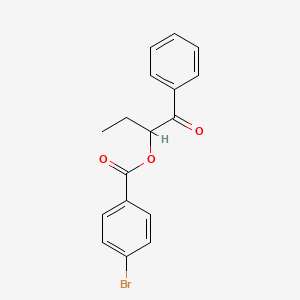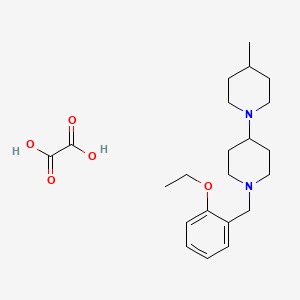![molecular formula C19H21ClN2O3S B3967743 N-(2-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3967743.png)
N-(2-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, commonly known as CP-96345, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of CP-96345 involves the inhibition of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, CP-96345 can reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects.
Biochemical and Physiological Effects:
CP-96345 has been shown to have a wide range of biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Furthermore, it has been shown to have neuroprotective effects, as it can reduce neuronal damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
CP-96345 has several advantages for lab experiments, including its potent pharmacological activity and its ability to selectively target specific enzymes and pathways. However, it also has some limitations, such as its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on CP-96345. One area of interest is its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to determine its potential as a neuroprotective agent and to explore its potential applications in other fields of medicine, such as immunology and infectious diseases. Finally, more research is needed to determine the optimal dosage and administration of CP-96345 for therapeutic use.
Wissenschaftliche Forschungsanwendungen
CP-96345 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, it has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-26(24,25)22(14-16-6-2-3-7-18(16)20)17-10-8-15(9-11-17)19(23)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMWTCSXQYVLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
55.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201995 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[rel-(3R,4R)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}-2,5,7-trimethyl-4-quinolinecarboxamide dihydrochloride](/img/structure/B3967677.png)
![4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967685.png)
![2-(2-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3967687.png)
![5-(3,4-dichlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3967693.png)
![4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B3967697.png)
![4-[4-(piperidin-1-ylmethyl)-2-thienyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3967707.png)


![N-{2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}-4-isobutoxybenzamide](/img/structure/B3967728.png)
![3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate](/img/structure/B3967736.png)
![2-(4-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3967739.png)
![1-benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967750.png)
![4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3967757.png)